(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815815
InChI: InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1
SMILES:
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

CAS No.:

Cat. No.: VC15815815

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol -

Specification

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
Standard InChI InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1
Standard InChI Key LJINDSYFYHYUEU-SSDOTTSWSA-N
Isomeric SMILES C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CO
Canonical SMILES C1C(OC2=C(O1)C=C(C=C2)Cl)CO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol . Its molecular formula, C₉H₉ClO₃, corresponds to a molecular weight of 200.62 g/mol . The structure integrates a benzodioxin core (a fused benzene ring with two oxygen atoms at the 1,4-positions) substituted with a chlorine atom at the 6-position and a hydroxymethyl group at the chiral 2-position of the dihydrodioxin ring .

Table 1: Key Identifiers of (R)-(6-Chloro-2,3-dihydrobenzo[B] dioxin-2-YL)methanol

PropertyValue
CAS Registry Number1931925-48-2
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
SMILESC1C@HCO
InChI KeyLJINDSYFYHYUEU-SSDOTTSWSA-N

Stereochemical Configuration

The (R)-configuration at the 2-position is critical to the compound’s three-dimensional geometry. The chiral center arises from the hydroxymethyl group (-CH₂OH) attached to the dihydrodioxin ring, which adopts a specific spatial orientation confirmed by its SMILES notation and InChI descriptor . The benzodioxin ring system itself exhibits a boat-like conformation, with the chlorine atom occupying an axial position relative to the fused benzene ring .

Synthetic Approaches and Intermediate Utility

Reported Synthetic Pathways

  • Cyclocondensation reactions: Between catechol derivatives and epichlorohydrin, followed by stereoselective reduction .

  • Enzymatic resolution: To isolate the (R)-enantiomer from racemic mixtures using lipases or esterases .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Predicted logP values (using PubChem algorithms) suggest moderate lipophilicity (logP ≈ 1.8), indicating balanced solubility in both aqueous and organic media . The hydroxymethyl group enhances hydrogen-bonding capacity, favoring solubility in polar solvents like methanol or dimethylformamide .

Thermal and Oxidative Stability

Benzodioxin derivatives generally exhibit stability up to 200°C, though the presence of the hydroxymethyl group may lower the decomposition temperature due to potential dehydration reactions . Storage under inert atmospheres is recommended to prevent oxidative degradation of the dihydrodioxin ring .

Applications in Pharmaceutical and Material Science

Material Science Applications

The rigid benzodioxin core could serve as a monomer for:

  • Polymer synthesis: Incorporating into polyesters or polycarbonates for high-temperature resins .

  • Liquid crystals: Chirality and planar structure enabling mesophase formation .

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